molecular formula C7H12O3 B8476923 4,4-Dimethoxy-2-methylbut-2-enal CAS No. 51575-69-0

4,4-Dimethoxy-2-methylbut-2-enal

Cat. No.: B8476923
CAS No.: 51575-69-0
M. Wt: 144.17 g/mol
InChI Key: UKYNGIDUKUFOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethoxy-2-methylbut-2-enal is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51575-69-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethoxy-2-methylbut-2-enal

InChI

InChI=1S/C7H12O3/c1-6(5-8)4-7(9-2)10-3/h4-5,7H,1-3H3

InChI Key

UKYNGIDUKUFOQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(OC)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-1,1-dimethoxy-2-methyl-2-butene (2 g) was added to a solution of hexamine (1.7 g) and water (10 ml), and the mixture was stirred at room temperature for 14 hours. Dowex 50×8 (type H)(3 g) was previously treated with sodium chloride to convert it to type Na. Then isopropyl ether (20 ml) was added to the above reaction mixture, the type Na resin was added, and the mixture was stirred at 70° C. for 6 hours. The isopropyl ether layer was separated, concentrated and purified by column chromatography to give 4,4-dimethoxy-2-methyl-2-buten-1-al (0.92 g, 64%).
Name
4-Bromo-1,1-dimethoxy-2-methyl-2-butene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Propionic acid (24.7 mL) was added carefully to an aqueous solution of dimethylamine (40%, 41.6 mL), stirring and cooling (ice-water bath) to ensure the temperature of the mixture did not exceed 10° C. A pale yellow solution formed and the cooling bath was replaced with a heating mantle. From this point on, the temperature was controlled by a digital controller; a temperature probe was placed in the flask and the mantle was connected to the controller. The mixture was warmed to 40° C., the solution became colorless and dimethoxyacetaldehyde (aq. 60%, 100 mL) was added. The mixture was heated to 60° C. and propionaldehyde (42.26 g) was added dropwise at such a rate that the temperature did not exceed 68° C. (ca. 30 min). During the addition the color of the mixture changed, first from yellow to orange, and then to brown. The mixture was vigorously stirred and the temperature was maintained at 70° C. for 24 hours. The reaction mixture was allowed to cool down to a room temperature and then was extracted three times with dichloromethane (100 mL). The combined dichloromethane extracts were washed with water (150 mL). The organic layer was dried over anhydrous sodium sulfate (3 g) and the solvents were evaporated on a rotary evaporator at the room temperature. 117 g of a dark reddish-brown material was obtained. The crude product was distilled under reduced pressure (<0.5 mm Hg) using a modified version of a falling film apparatus at 78° C. (the b.p. of ethyl acetate, which was used as the heating medium). The clear distillate (of formula II, R1 and R2 are methyl; 101 g) was collected in a trap cooled in a dry ice bath.
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
41.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.26 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.